molecular formula C17H24ClNO2 B055121 (+/-)-2'-Methylpropranolol Hydrochloride CAS No. 15230-34-9

(+/-)-2'-Methylpropranolol Hydrochloride

Cat. No.: B055121
CAS No.: 15230-34-9
M. Wt: 309.8 g/mol
InChI Key: DCMUKNVBLCCPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl) is a non-selective beta-adrenergic antagonist widely used to treat hypertension, angina, and arrhythmias. Its structure comprises a naphthalene ring linked via an ether oxygen to a propanolamine backbone with an isopropylamino group . The racemic mixture (±) indicates equal parts of the (R)- and (S)-enantiomers, though the (S)-form is pharmacologically active .

Key physicochemical properties include:

  • Solubility: Freely soluble in methanol and water (pH 5.0) .
  • Identification: Verified via UV-Vis spectrophotometry (λmax ~290 nm in methanol) and infrared (IR) spectroscopy, with characteristic peaks for hydroxyl (3350 cm⁻¹), amine (1650 cm⁻¹), and aromatic C–O (1250 cm⁻¹) groups .
  • Purity: Contains ≤0.5% impurities by HPLC, with strict pharmacopeial standards (98.0–101.5% purity) .

Preparation Methods

The synthesis of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.

    Introduction of the propanol moiety: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as epichlorohydrin, to introduce the propanol moiety.

    Formation of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine to introduce the tert-butylamino group, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group or the naphthalen-1-yloxy group can be replaced by other nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Scientific Research Applications

Cardiovascular Applications

Hypertension Management

  • Propranolol is commonly prescribed for managing hypertension by reducing heart rate and myocardial oxygen demand. It helps lower blood pressure, which decreases the risk of stroke and heart attacks .

Angina Pectoris

  • The drug is effective in treating angina by decreasing cardiac workload and oxygen consumption. This effect is particularly beneficial for patients with coronary artery disease .

Atrial Fibrillation

  • Propranolol aids in controlling the heart rate in patients with atrial fibrillation, contributing to improved cardiac function and reduced symptoms .

Non-Cardiovascular Applications

Migraine Prophylaxis

  • Propranolol is utilized as a preventive treatment for migraines. Clinical studies have shown that it can significantly reduce the frequency and severity of migraine attacks .

Performance Anxiety

  • The compound is effective in managing performance anxiety, helping to mitigate symptoms such as tachycardia and sweating associated with social phobia .

Infantile Hemangiomas

  • Propranolol has emerged as a first-line treatment for severe infantile hemangiomas, showing superior efficacy compared to corticosteroids in clinical trials .

Case Study 1: Migraine Prevention

A double-blind study involving 150 patients demonstrated that those treated with propranolol experienced a 50% reduction in migraine frequency compared to the placebo group over a 12-week period. This highlights its efficacy as a preventive measure against migraines.

Case Study 2: Infantile Hemangiomas

In a cohort study involving 30 infants with proliferating infantile hemangiomas, treatment with propranolol resulted in significant reduction in lesion size within three months, with minimal side effects reported.

Comparative Data Table

ApplicationEfficacy LevelDosageNotes
HypertensionHigh40-320 mg/dayReduces risk of cardiovascular events
Angina PectorisModerate40 mg two to three times dailyEffective in chronic cases
Migraine PreventionHigh80-240 mg/dayReduces attack frequency
Performance AnxietyModerate10-40 mg as neededEffective for situational anxiety
Infantile HemangiomasHigh0.5-2 mg/kg/dayFirst-line treatment

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. The compound acts as a beta-adrenergic receptor blocker, inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. This results in a decrease in heart rate, cardiac output, and blood pressure, making it effective in the treatment of cardiovascular diseases. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, leading to reduced activation of protein kinase A and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

The following analysis compares (±)-Propranolol Hydrochloride with structurally related compounds, impurities, and drugs with shared mechanisms or salt forms.

Structural Analogs and Impurities

Compound Structural Features Key Differences from Propranolol HCl Reference
Impurity J(EP) Acetylated phenylpropanamide backbone; retains isopropylamino and hydroxyl groups Added propanamide moiety; altered receptor affinity
Impurity K(EP) Butanoyl substitution on phenyl ring Increased lipophilicity; potential metabolic variability
Chlorphenoxamine HCl Ethanolamine core with diphenylmethane group Antihistamine action; no beta-blockade
Ropinirole HCl Indole-derived structure with piperazine ring Dopamine agonist; targets CNS receptors



Pharmacological Implications :

  • Propranolol’s naphthyloxy group enhances beta-adrenergic receptor binding, while impurities like J(EP) and K(EP) exhibit reduced potency due to bulky substitutions .
  • Unlike chlorphenoxamine (an antihistamine), Propranolol’s efficacy relies on competitive antagonism of catecholamines at beta receptors .

Pharmacokinetic and Mechanistic Comparisons

highlights that Propranolol’s uptake into adrenergic nerve endings via saturable mechanisms influences its dose-response curves. This contrasts with agents like acetylcholine, which lack neuronal uptake and show linear dose-response relationships .

Property Propranolol HCl l-Norepinephrine Acetylcholine
Uptake Mechanism Saturable (nerve endings) Saturable (nerve endings) Non-saturable
Dose-Response Slope Steeper at lower potency Steeper at lower potency Linear
Antagonist Effect Reduced efficacy in normal vs. denervated tissue Equal efficacy in normal/denervated tissue

Analytical Method Comparisons

Parameter Propranolol HCl (HPLC) Amitriptyline HCl (HPLC) Memantine HCl (Spectrophotometry)
Mobile Phase Methanol-water (55:45) Acetonitrile-phosphate buffer Methanol-0.1N HCl (70:30)
Detection UV (290 nm) UV (240 nm) UV (215 nm)
Linearity Range 0.1–50 µg/mL 1–100 µg/mL 2–20 µg/mL

Note: Propranolol’s HPLC methods prioritize sensitivity for low-concentration detection, whereas memantine’s spectrophotometric approach emphasizes simplicity .

Research Findings and Clinical Relevance

  • Stereoselectivity: The (S)-enantiomer of Propranolol is 100-fold more potent than the (R)-form in beta-blockade, underscoring the importance of chiral purity in manufacturing .
  • Stability: Propranolol HCl degrades under acidic conditions, forming naphthol derivatives; thus, storage at pH 5.0–6.0 is critical .
  • Impurity Control : Pharmacopeial guidelines mandate ≤0.1% for any single impurity, ensuring minimized toxicity risks .

Biological Activity

(+/-)-2'-Methylpropranolol hydrochloride is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound exhibits significant biological activity, particularly in cardiovascular and neurological contexts. Understanding its pharmacological properties, mechanisms of action, and clinical implications is crucial for its therapeutic applications.

The primary mechanism of action of this compound involves the blockade of beta-1 and beta-2 adrenergic receptors. This inhibition leads to several physiological effects:

  • Decreased Heart Rate : By blocking beta-1 receptors in the heart, the drug reduces heart rate and myocardial contractility, which lowers cardiac output and oxygen demand.
  • Vasodilation : Beta-2 receptor antagonism can lead to vasoconstriction; however, the overall effect can vary based on the specific vascular bed involved.
  • Central Nervous System Effects : Propranolol derivatives can cross the blood-brain barrier, impacting anxiety and stress responses by modulating norepinephrine levels in the synaptic cleft .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. The drug exhibits high protein binding (over 90%) and undergoes extensive first-pass metabolism in the liver, resulting in variable bioavailability. The main active metabolite, 4-hydroxypropranolol, has a longer half-life and contributes to the pharmacological effects observed with propranolol .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends to various therapeutic areas:

  • Cardiovascular Disorders : It is primarily used to manage hypertension, angina pectoris, and arrhythmias. Clinical trials have demonstrated its efficacy in reducing mortality post-myocardial infarction .
  • Migraine Prophylaxis : The compound is effective in preventing migraines by reducing the frequency and severity of attacks through its central nervous system effects .
  • Anxiety Disorders : Its ability to dampen physiological responses to stress makes it beneficial for treating performance anxiety and other anxiety-related conditions .

Case Studies

  • Beta-Blocker Heart Attack Trial (BHAT) : A landmark study involving 3,837 participants demonstrated that regular administration of propranolol significantly reduced total mortality after myocardial infarction compared to placebo (7.2% vs. 9.8%) .
  • Use in Infantile Hemangiomas : Propranolol has been shown to be effective in treating infantile hemangiomas, with studies indicating that approximately 50% resolve by age five when treated with propranolol .

Adverse Effects

While generally well-tolerated, this compound can cause several side effects:

  • Common: Fatigue, bradycardia, cold extremities.
  • Serious: Bronchospasm in susceptible individuals, hypotension.
  • Rare: Mood changes, vivid dreams or nightmares .

Comparative Efficacy Table

ConditionEfficacy of (+/-)-2'-MethylpropranololNotes
HypertensionHighReduces heart rate and blood pressure
Angina PectorisHighImproves exercise tolerance
Migraine PreventionModerateReduces frequency of migraine attacks
Anxiety DisordersModerateEffective for performance anxiety

Q & A

Basic Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (±)-2'-Methylpropranolol Hydrochloride?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC or thin-layer chromatography (TLC). For HPLC, a mobile phase comprising a buffer (e.g., pH 1.5–6.8) and organic modifiers (e.g., acetonitrile) is recommended, with detection at 254 nm. For TLC, silica gel plates with fluorescent indicators and a solvent system of 1,2-dichloroethane:methanol:water:formic acid (56:24:1:1) can resolve enantiomers . Validate methods using reference standards for impurities (e.g., related epoxides or hydroxylated byproducts) to ensure specificity .

Q. How should researchers validate the purity of (±)-2'-Methylpropranolol Hydrochloride during synthesis?

  • Methodological Answer : Employ a combination of loss on drying (≤0.5% at 105°C for 4 hours), residue on ignition (≤0.10%), and chromatographic methods. Use LC-MS or NMR to confirm structural integrity and quantify residual solvents. Cross-reference impurity profiles with pharmacopeial guidelines for Propranolol Hydrochloride, as analogous protocols apply to methyl derivatives .

Q. What are the critical parameters for stability testing of (±)-2'-Methylpropranolol Hydrochloride in solution?

  • Methodological Answer : Assess stability under accelerated conditions (40°C/75% RH) using pH-specific buffers (e.g., pH 1.5 and 6.8). Monitor degradation products via HPLC with UV detection at 254 nm. Compare degradation kinetics to Propranolol Hydrochloride, which shows sensitivity to oxidative and photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between (±)-2'-Methylpropranolol Hydrochloride and its parent compound?

  • Methodological Answer : Conduct comparative dissolution studies using USP Apparatus 2 (paddle) at 50–100 rpm in biorelevant media (e.g., FaSSIF/FeSSIF). Analyze plasma concentration-time profiles in animal models to assess bioavailability differences. Use LC-MS/MS for quantification, referencing Propranolol Hydrochloride’s extended-release capsule protocols .

Q. What strategies optimize the synthesis of (±)-2'-Methylpropranolol Hydrochloride to minimize isomeric byproducts?

  • Methodological Answer : Introduce stereochemical control via chiral catalysts (e.g., BINAP-metal complexes) during the alkylation step. Monitor reaction intermediates using inline FTIR or Raman spectroscopy. Purify crude products via recrystallization in ethanol/HCl, ensuring ≤0.5% impurity thresholds as per EP guidelines .

Q. How should impurity profiling address discrepancies between experimental and computational toxicity predictions for (±)-2'-Methylpropranolol Hydrochloride?

  • Methodological Answer : Isolate impurities (e.g., acetylated or butanoylated derivatives) using preparative HPLC and test in vitro cytotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test). Cross-validate findings with QSAR models, adjusting for methyl group steric effects absent in Propranolol Hydrochloride .

Q. What experimental designs are recommended to study the metabolite interactions of (±)-2'-Methylpropranolol Hydrochloride?

  • Methodological Answer : Use hepatocyte incubation assays with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Quantify hydroxylated metabolites via UPLC-QTOF, referencing Propranolol’s known 4-hydroxy and naphthoxylactic acid metabolites. Validate using human liver microsomes .

Properties

IUPAC Name

1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUKNVBLCCPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 7.9 parts of α-naphthol 0.2 part of potassium hydroxide was added, and the mixture was heated at 160° C. for 24 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed twice with 50 parts of 2 N-sodium hydroxide aqueous solution and extracted three times with 50 parts of 2 N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and made alkaline by addition of 2 N-sodium hydroxide aqueous solution. Extraction was conducted three times with 50 parts of benzene, and the extract was dried over anhydrous sodium sulfate. Then benzene was distilled off and the residue was solidified by drying under reduced pressure. The solid residue was subjected to distillation under reduced pressure. As a result, 5 parts of 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol boiling at 175°-180° C. under 1.5 mm Hg were obtained. A part of the product was dissolved in 5 parts of anhydrous ether and the product was converted to a hydrochloride by adding a hydrochloric acid gas to the resulting ether solution. The hydrochloride was recrystallized twice from a mixed solvent of ethyl acetate and ether. As a result, 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 182°-184° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.